5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Overview
Description
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidine ring, and two oxazole rings. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, including the formation of the oxazole rings and the incorporation of the cyclohexyl and pyrrolidine groups. One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . The Van Leusen reaction, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide), is also widely used .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of advanced catalysts, such as palladium or nickel complexes, and the optimization of reaction conditions, such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolium salts, while reduction can produce dihydro-oxazole derivatives .
Scientific Research Applications
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, while the cyclohexyl and pyrrolidine groups can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2,5-Dimethyl-1,3-oxazole
- 4,5-Diphenyl-1,3-oxazole
- 2-Phenyl-1,3-oxazole
Uniqueness
What sets 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and pyrrolidine groups, along with the oxazole rings, allows for versatile interactions and applications in various fields of research .
Properties
IUPAC Name |
(3-cyclohexyl-1,2-oxazol-5-yl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)15-11-18(25-21-15)17-9-6-10-23(17)20(24)19-12-16(22-26-19)14-7-4-3-5-8-14/h11-14,17H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKSKWBMDVRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.